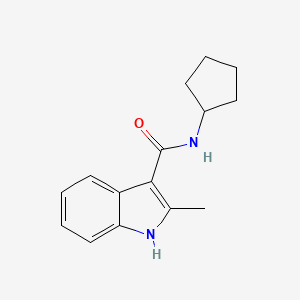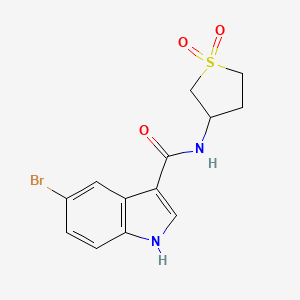![molecular formula C12H9BrN4O B7463046 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine, also known as BPP, is a pyrazolopyrimidine derivative that has shown potential as a therapeutic agent for various diseases. BPP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its unique structure and mechanism of action make it a promising candidate for further research in the field of drug development.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine works by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to inhibit the Wnt/β-catenin pathway, which is involved in the development of cancer and fibrosis.
Biochemical and Physiological Effects
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to induce cell death in cancer cells and inhibit the production of collagen in fibroblasts. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for certain signaling pathways. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to selectively inhibit the NF-κB and Wnt/β-catenin pathways, making it a useful tool for studying these pathways. However, one limitation of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its potential toxicity. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate its mechanism of action and identify other signaling pathways that it may target. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine for therapeutic use.
Synthesemethoden
The synthesis of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a multi-step process that involves the reaction of various chemicals. One common method of synthesis involves the reaction of 3-bromophenol with 1-methylpyrazol-5-amine to form the intermediate 3-bromo-5-(1-methylpyrazol-5-yl)phenol. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have anti-fibrotic properties by inhibiting the production of collagen.
Eigenschaften
IUPAC Name |
4-(3-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-3-8(13)5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFRINKJWAGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)
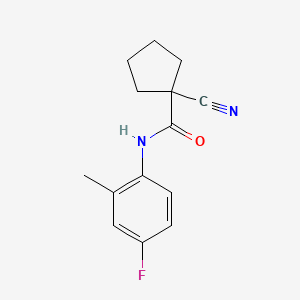
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)
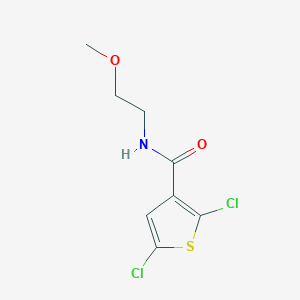
![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
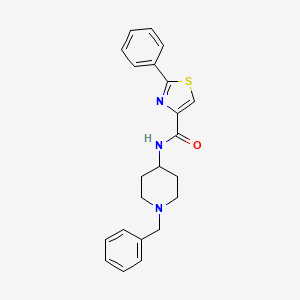
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
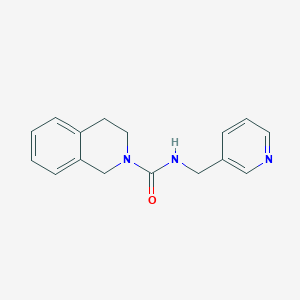
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
